N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1052630-87-1
VCID: VC5203696
InChI: InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14)
SMILES: CN1C=CC(=N1)C(=O)NC2CCCC2
Molecular Formula: C10H15N3O
Molecular Weight: 193.25

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1052630-87-1

Cat. No.: VC5203696

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide - 1052630-87-1

Specification

CAS No. 1052630-87-1
Molecular Formula C10H15N3O
Molecular Weight 193.25
IUPAC Name N-cyclopentyl-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14)
Standard InChI Key JDOSPPWBLMYIDV-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2CCCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group (CH3-\text{CH}_3) and at the 3-position with a carboxamide group (CONH-\text{CONH}-) linked to a cyclopentyl moiety. The absence of a chlorine atom at the 4-position distinguishes it from its well-studied analog, 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide .

Key Structural Features:

  • Pyrazole Core: Contributes to aromatic stability and hydrogen-bonding capabilities.

  • Methyl Group: Enhances lipophilicity and metabolic stability.

  • Cyclopentylcarboxamide: Introduces steric bulk and potential for target-specific interactions.

The SMILES notation (O=C(c1ccn(n1)C)NC1CCCC1\text{O=C(c1ccn(n1)C)NC1CCCC1}) and InChIKey (AEWMHZKRUKXXFH-UHFFFAOYSA-N\text{AEWMHZKRUKXXFH-UHFFFAOYSA-N}) provide unambiguous representations of its connectivity and stereochemistry .

Crystallographic and Spectroscopic Data

While crystallographic data for N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide are unavailable, its chloro analog has been characterized via X-ray diffraction, revealing a planar pyrazole ring and a chair-like cyclopentyl conformation . Spectroscopic techniques such as 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR would likely show:

  • Pyrazole protons: Two distinct signals for H-4 and H-5 (δ 6.5–7.5 ppm).

  • Methyl group: A singlet near δ 3.8 ppm.

  • Cyclopentyl protons: Multiplet signals between δ 1.5–2.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves sequential functionalization of the pyrazole ring. A plausible route includes:

  • Pyrazole Formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor.

  • Methylation: Introduction of the methyl group at the 1-position using methyl iodide.

  • Carboxamide Coupling: Reaction with cyclopentylamine in the presence of a coupling agent (e.g., EDC/HOBt) .

Representative Reaction Scheme:

1-Methyl-1H-pyrazole-3-carboxylic acid+CyclopentylamineEDC/HOBtN-Cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide\text{1-Methyl-1H-pyrazole-3-carboxylic acid} + \text{Cyclopentylamine} \xrightarrow{\text{EDC/HOBt}} \text{N-Cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.

  • Purification: The compound’s moderate polarity (logP1.5\log P \approx 1.5) necessitates chromatographic techniques for isolation .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod/Source
Molecular Weight193.25 g/molComputed
logP\log P (Octanol-Water)1.5 (estimated)Calculated via ChemAxon
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors3 (amide O, pyrazole N)Structural analysis
Polar Surface Area40.1 ŲComputed

Solubility:

  • Aqueous: Low solubility (estimated logSw=2.54\log S_w = -2.54) due to hydrophobic cyclopentyl and methyl groups.

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .

Research Gaps and Future Directions

Despite its synthetic accessibility, N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide remains understudied. Priority areas include:

  • Pharmacological Profiling: Screening against cancer, microbial, and inflammatory targets.

  • Structure-Activity Relationships (SAR): Comparing bioactivity with chlorinated and other derivatives.

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